N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide is a chemical compound that features a benzo[d][1,3]dioxole ring system attached to an acetamide group, which is further substituted with a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Acetamide Group: The benzo[d][1,3]dioxole derivative is then reacted with chloroacetyl chloride to introduce the acetamide group.
Substitution with Cyclopropylamino Group: Finally, the acetamide derivative is treated with cyclopropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-acetamide: Lacks the cyclopropylamino group.
N-(Benzo[d][1,3]dioxol-5-yl)-N-phenylcyclopropane-carboxamide: Contains a phenyl group instead of the acetamide group.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide is unique due to the presence of both the benzo[d][1,3]dioxole ring and the cyclopropylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetamide |
InChI |
InChI=1S/C12H14N2O3/c15-12(6-13-8-1-2-8)14-9-3-4-10-11(5-9)17-7-16-10/h3-5,8,13H,1-2,6-7H2,(H,14,15) |
InChI Key |
DIIFYTIKQIUQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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